molecular formula C13H13Cl2N3O B2981613 (NZ)-N-[1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine CAS No. 477852-55-4

(NZ)-N-[1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine

Cat. No. B2981613
CAS RN: 477852-55-4
M. Wt: 298.17
InChI Key: WZHMSTSUBAKXGA-IUXPMGMMSA-N
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Description

The compound is a derivative of imidazole, which is a type of heterocyclic aromatic organic compound. Imidazole derivatives have been studied for various applications, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a dichlorophenylmethyl group, and an ethylidene group. The dichlorophenylmethyl group is likely to contribute to the compound’s lipophilicity, which could influence its behavior in biological systems .


Chemical Reactions Analysis

As an imidazole derivative, this compound might undergo reactions typical of imidazoles, such as nucleophilic substitution or electrophilic substitution on the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenylmethyl group might increase the compound’s lipophilicity, which could affect its solubility in various solvents .

Scientific Research Applications

I have conducted a search for the compound “1-[1-(2,6-dichlorobenzyl)-2-methyl-1H-imidazol-4-yl]-1-ethanone oxime”, but unfortunately, there seems to be limited information available on its specific scientific research applications. The search results returned information on a related compound, CITCO, which is used to activate human CAR (constitutive androstane receptor) and has been studied for its effects on drug metabolism .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. Many imidazole derivatives exhibit biological activity, and their mechanisms of action can vary widely .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its potential biological activity, and assessment of its safety and toxicity .

properties

IUPAC Name

(NZ)-N-[1-[1-[(2,6-dichlorophenyl)methyl]-2-methylimidazol-4-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O/c1-8(17-19)13-7-18(9(2)16-13)6-10-11(14)4-3-5-12(10)15/h3-5,7,19H,6H2,1-2H3/b17-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHMSTSUBAKXGA-IUXPMGMMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CN1CC2=C(C=CC=C2Cl)Cl)/C(=N\O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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